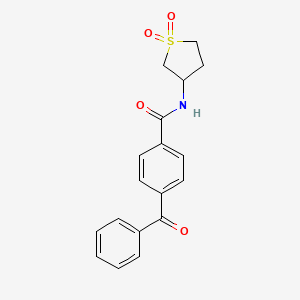

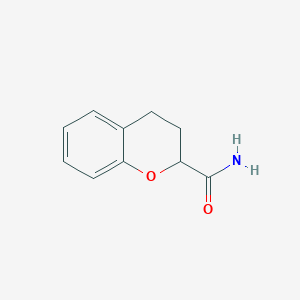

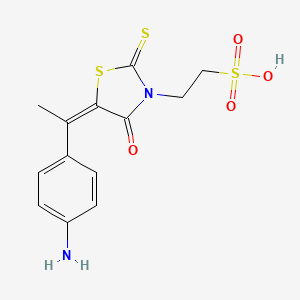

4-benzoyl-N-(1,1-dioxothiolan-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamide derivatives are an important class of compounds in the field of organic chemistry, with a wide range of applications in pharmaceuticals, materials science, and as intermediates in chemical synthesis. The compound likely shares common structural features and reactivity patterns with other benzamide derivatives, making it a subject of interest for synthesis and property investigation.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of benzoyl groups or the coupling of benzoyl compounds with amines or other nucleophiles. For example, N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been explored as precursors in heterocyclic synthesis, demonstrating the versatile reactivity of the benzoyl group in forming novel structures (Meiresonne et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amide linkage. Crystallographic studies provide detailed insights into their conformation, hydrogen bonding patterns, and supramolecular aggregation. For instance, structural characterization of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed variations in molecular conformations and modes of supramolecular aggregation, influenced by different substituents on the benzamide ring (Sagar et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including nucleophilic substitution, cycloadditions, and rearrangements. Their reactivity is often dictated by the nature of substituents on the benzoyl and amide groups. For example, the synthesis of aromatic amide and carboxyl functionalized polymers through chain-end functionalization of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide showcases the chemical versatility of benzamide derivatives (Summers & Quirk, 1998).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystallinity, can be significantly affected by their molecular structure. The presence of substituents, particularly those capable of forming hydrogen bonds, can lead to variable physical characteristics. For example, the study on the synthesis, crystal structure, and antioxidant evaluation of N-(4-formylpiperazine-1-carbonothioyl)benzamide demonstrates the impact of molecular conformation and hydrogen bonding on the compound's physical properties (Abosadiya, 2020).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability, are influenced by the electronic effects of substituents on the benzoyl and amide groups. Detailed investigations into their reactivity patterns, such as the nucleophilic vinylic substitution (S(N)V) reactions, provide insights into their chemical behavior and potential applications in synthesis (Meiresonne et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemoselective N-benzoylation

Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, highlighting a method to produce N-(2-hydroxyphenyl)benzamides, which are of biological interest. This process involves the formation of thiourea followed by elimination of thiocyanic acid, triggered by intramolecular nucleophilic attack (Tarjeet Singh et al., 2017).

Antimicrobial Activities

The synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives from benzoyl glycine and thiocarbohydrazide have been investigated, demonstrating potential biological activity against various microorganisms (Yatin J. Mange et al., 2013).

Heterocyclic Synthesis

N-Benzoyl β,β-difluoroenamides and fluoroynamides have been used as precursors in heterocyclic synthesis, leading to the development of 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones, showcasing the unique electrophilic reactivity of these compounds (Tamara Meiresonne et al., 2015).

Biodegradable Hydrogels

Starch-based biodegradable hydrogels have been developed for potential biomedical applications as drug delivery systems. These hydrogels are synthesized through free radical polymerization, featuring benzoyl peroxide as a component of the redox system initiating the polymerization (C. Elvira et al., 2002).

Cancer Stem Cell Targeting

Novel dihydropyrimidine derivatives targeting cancer stem cells have been synthesized, showing in vitro antitumor activity. This highlights the role of benzoyl groups in the design of compounds with potential therapeutic applications (M. A. Bhat et al., 2016).

Glycosaminoglycan Biosynthesis Inhibitors

4-Deoxy-4-fluoro-xyloside derivatives have been evaluated as inhibitors of glycosaminoglycan biosynthesis, indicating their potential utility in regulating the biological actions of proteoglycans, which are implicated in various human diseases (Y. Tsuzuki et al., 2010).

Zukünftige Richtungen

Benzamides, including 4-benzoyl-N-(1,1-dioxothiolan-3-yl)benzamide, have been widely used in various fields such as pharmaceuticals, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds and their potential applications in different fields .

Eigenschaften

IUPAC Name |

4-benzoyl-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)18(21)19-16-10-11-24(22,23)12-16/h1-9,16H,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOCOHXDSLNDJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)

![5-chloro-N-[cyano(oxolan-3-yl)methyl]-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2491473.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)

![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)